

A Technical Guide to 6-(piperazin-1-yl)nicotinonitrile for Research Professionals

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Compound of Interest

Compound Name: 6-(Piperazin-1-yl)nicotinonitrile

Cat. No.: B108564

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Introduction: **6-(piperazin-1-yl)nicotinonitrile**, a heterocyclic compound featuring both a pyridine and a piperazine moiety, serves as a critical building block in medicinal chemistry and drug discovery. Its structural framework is prevalent in a variety of biologically active molecules, making it a compound of significant interest for the synthesis of novel therapeutic agents. This guide provides an in-depth overview of its chemical properties, commercial availability, synthesis protocols, and its role in modulating key biological pathways, tailored for researchers and drug development professionals.

Chemical and Physical Properties

6-(piperazin-1-yl)nicotinonitrile is a solid, typically appearing as a white to off-white powder.

[1] Proper handling and storage are crucial for maintaining its integrity; it should be kept in a dark, dry, and sealed environment at room temperature.[2] Key quantitative data are summarized below.

Property	Value	Reference
CAS Number	149554-29-0	[2][3]
Molecular Formula	C ₁₀ H ₁₂ N ₄	[2][3]
Molecular Weight	188.23 g/mol	[2][3]
Melting Point	76 °C	[3]
Boiling Point	~403.2 °C at 760 mmHg (Predicted)	[3]
Density	~1.2 g/cm ³ (Predicted)	[3]
Solubility	Low in water; Soluble in DMSO, Chloroform, Dichloromethane	[1][4]

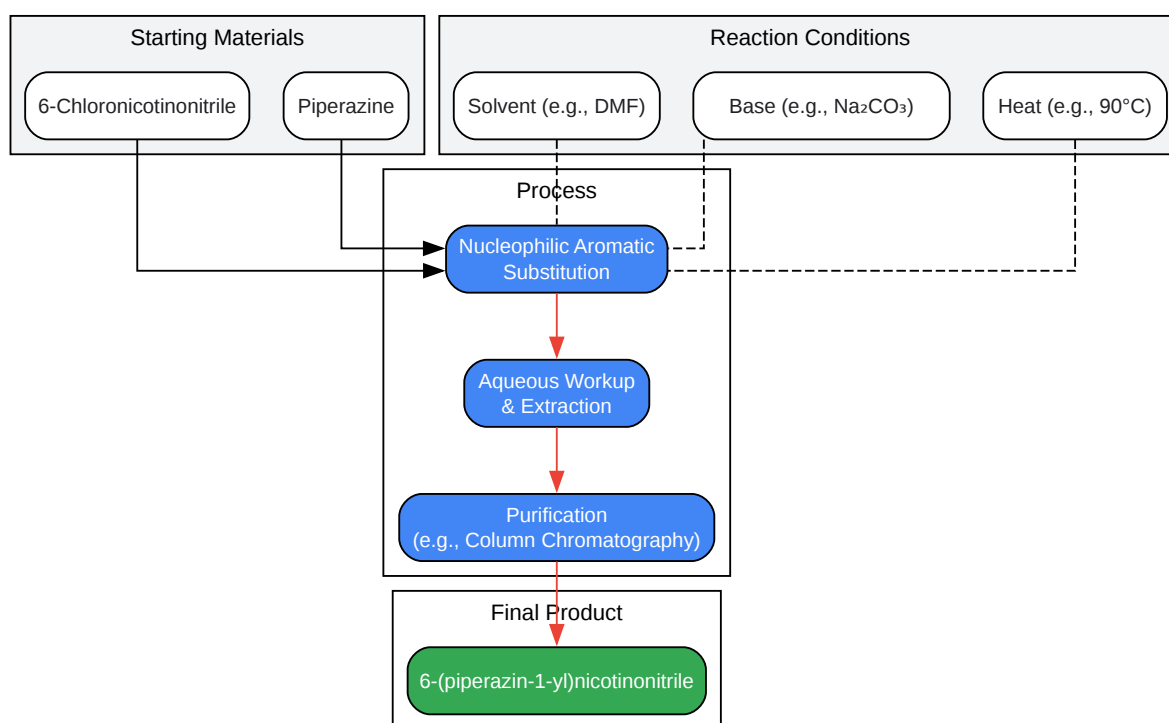
Commercial Suppliers for Research Use

This compound is available from several chemical suppliers specializing in research-grade materials. The following table lists prominent suppliers, noting that this product is intended for research use only.[2][5]

Supplier	Available Forms/Synonyms
AK Scientific, Inc.	6-(piperazin-1-yl)nicotinonitrile
Santa Cruz Biotechnology, Inc.	2-(1-Piperazino)pyridine-5-carbonitrile; 6-(piperazin-1-yl)pyridine-3-carbonitrile
BLD Pharm	6-(piperazin-1-yl)nicotinonitrile
Key Organics Limited	6-(piperazin-1-yl)pyridine-3-carbonitrile
BOC Sciences	6-(piperazin-1-yl)pyridine-3-carbonitrile
Dayang Chem (Hangzhou) Co.,Ltd.	6-Piperazinonicotinonitrile
Chiralen	6-piperazin-1-ylpyridine-3-carbonitrile

Synthesis and Experimental Workflows

The synthesis of **6-(piperazin-1-yl)nicotinonitrile** and its analogs typically proceeds via a nucleophilic aromatic substitution reaction. A common pathway involves the displacement of a halide (commonly chlorine) from the pyridine ring with piperazine.



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A generalized workflow for the synthesis of **6-(piperazin-1-yl)nicotinonitrile**.

Adapted from the synthesis of a related analog.[6]

- Reaction Setup: To a solution of 6-chloronicotinonitrile (1.0 eq) in N,N-dimethylformamide (DMF), add piperazine (1.0-1.2 eq) and sodium carbonate (2.0 eq).

- **Heating:** Stir the reaction mixture under a nitrogen atmosphere at 90°C for 5-8 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
- **Workup:** After cooling to room temperature, dilute the reaction mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
- **Isolation:** Combine the organic phases, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- **Purification:** Purify the crude residue by column chromatography on silica gel to yield the final product.

Biological Activity and Mechanism of Action

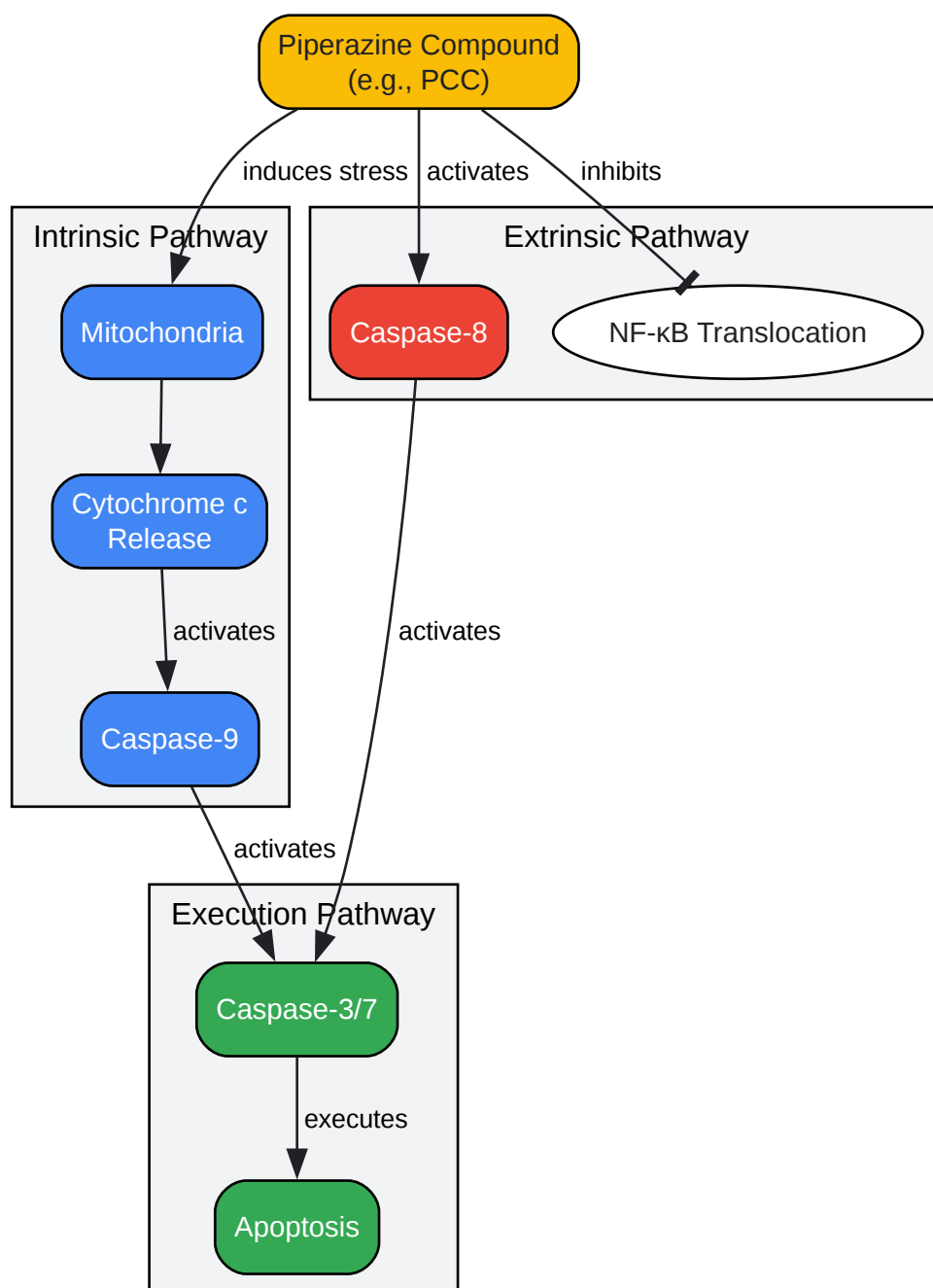
While specific data on **6-(piperazin-1-yl)nicotinonitrile** is limited, the broader class of piperazine-containing compounds exhibits significant biological activity, particularly in oncology. Studies on structurally related piperazine derivatives show potent anticancer effects by inducing apoptosis in cancer cells.

A novel piperazine-containing compound (PCC) demonstrated significant cytotoxicity against human liver cancer cell lines.^[7]

Cell Line	IC ₅₀ Value (µg/mL)	Treatment Duration
SNU-475 (Liver Cancer)	6.98 ± 0.11	24 hours
SNU-423 (Liver Cancer)	7.76 ± 0.45	24 hours
THLE-3 (Normal Liver)	48.63 ± 0.12	24 hours

Data from a study on a related piperazine derivative, not **6-(piperazin-1-yl)nicotinonitrile** itself.^[7]

Research on piperazine derivatives reveals that they can induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.^{[7][8]} This dual-action mechanism makes them promising candidates for cancer therapy. Key events include the activation of initiator caspases (Caspase-8, Caspase-9) and executioner caspases (Caspase-3/7), coupled with the suppression of survival signals like NF-κB.^{[7][8]}



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Apoptosis signaling induced by a representative piperazine compound.[7][8]

Adapted from methodologies used for piperazine derivatives.[7]

- Cell Seeding: Seed human cancer cells (e.g., SNU-475) in a 96-well plate at a density of 1×10^4 cells/well and incubate for 24 hours.

- **Compound Treatment:** Treat the cells with varying concentrations of **6-(piperazin-1-yl)nicotinonitrile** (dissolved in DMSO, then diluted in media) for 24, 48, and 72 hours. A vehicle control (DMSO) should be included.
- **MTT Addition:** Following incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
- **Formazan Solubilization:** Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
- **Data Acquisition:** Measure the absorbance at 570 nm using a microplate reader.
- **Analysis:** Calculate cell viability as a percentage relative to the vehicle control and determine the IC₅₀ value using non-linear regression analysis.

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